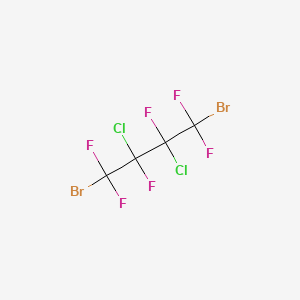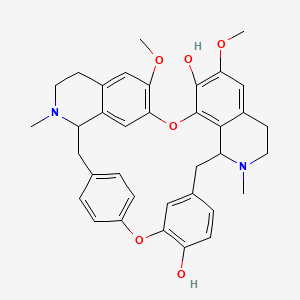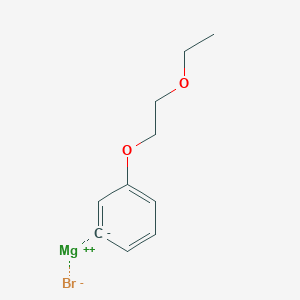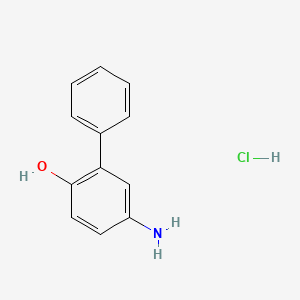![molecular formula C12H21ClN2O3S B13421715 N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13421715.png)
N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride, also known as sotalol hydrochloride, is a medication used primarily for the treatment of abnormal heart rhythms. It is a non-selective beta-adrenergic receptor blocker with additional potassium channel blocking properties. This compound is known for its dual action, making it effective in managing both ventricular and atrial arrhythmias .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride involves several steps. One common method includes the reaction of 4-(2-hydroxyethyl)phenylmethanesulfonamide with isopropylamine under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process includes purification steps such as crystallization and filtration to obtain the final product in its pure form. Quality control measures are implemented to ensure the consistency and safety of the compound .
化学反应分析
Types of Reactions
N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different analogs with varying pharmacological properties.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
科学研究应用
N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical method development and validation.
Biology: The compound is studied for its effects on cellular signaling pathways and ion channels.
Medicine: It is extensively researched for its therapeutic potential in treating arrhythmias and other cardiovascular conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a quality control standard in drug manufacturing
作用机制
The mechanism of action of N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride involves its dual role as a beta-adrenergic receptor blocker and a potassium channel blocker. By blocking beta-adrenergic receptors, it reduces the heart rate and contractility, which helps in managing arrhythmias. Additionally, its potassium channel blocking properties prolong the repolarization phase of the cardiac action potential, further stabilizing the heart rhythm .
相似化合物的比较
Similar Compounds
Propranolol: Another non-selective beta-blocker used for treating arrhythmias but lacks potassium channel blocking properties.
Amiodarone: A potassium channel blocker with additional antiarrhythmic properties but has a different chemical structure.
Metoprolol: A selective beta-1 blocker used for similar indications but with a different pharmacological profile
Uniqueness
N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride is unique due to its dual action as both a beta-blocker and a potassium channel blocker. This combination makes it particularly effective in managing a wide range of arrhythmias compared to other compounds that may only target one pathway .
属性
分子式 |
C12H21ClN2O3S |
|---|---|
分子量 |
308.83 g/mol |
IUPAC 名称 |
N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-12(8-15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H |
InChI 键 |
AYZPQJDJFCKNSZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(CO)C1=CC=C(C=C1)NS(=O)(=O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


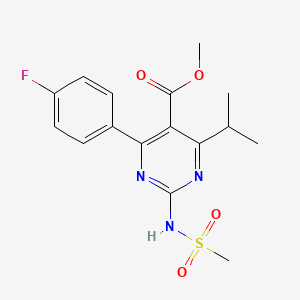
![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)







